molecular formula C15H11ClN2O3 B12913114 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 61680-18-0

7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B12913114
CAS No.: 61680-18-0
M. Wt: 302.71 g/mol
InChI Key: PBOLHGYAUHQYNK-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro substituent at the 7th position and a methoxyphenyl group at the 3rd position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • One-Pot Intermolecular Annulation Reaction

      Starting Materials: o-Amino benzamides and thiols.

      Reaction Conditions: The reaction is carried out in the absence of transition metals and external oxidants, making it a green and efficient method.

  • Visible Light-Induced Condensation Cyclization

      Starting Materials: 2-Aminobenzamides and aldehydes.

      Reaction Conditions: This method uses visible light irradiation with fluorescein as a photocatalyst and TBHP as an oxidant.

Industrial Production Methods

Industrial production methods for quinazolinones, including 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione, often involve scalable and cost-effective synthetic routes. These methods prioritize high yields, minimal waste, and the use of environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Quinazolinones can undergo oxidation reactions to form various oxidized derivatives.
    • Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

  • Reduction

    • Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
    • Reagents: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution

    • Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
    • Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a catalyst in organic reactions.
  • Biology

    • Exhibits antimicrobial and antifungal properties.
    • Potential use as a probe in biological assays to study enzyme interactions.
  • Medicine

  • Industry

    • Used in the development of new materials with specific properties.
    • Potential applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Quinazolin-4(3H)-one

    • Lacks the chloro and methoxyphenyl substituents.
    • Exhibits similar biological activities but with different potency and selectivity.
  • 2-Phenylquinazolin-4(3H)-one

    • Features a phenyl group at the 2nd position instead of a methoxyphenyl group at the 3rd position.
    • Shows distinct chemical reactivity and biological properties.
  • 3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide

Uniqueness

7-Chloro-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique chemical and biological properties. These substituents may enhance its potency, selectivity, and overall effectiveness in various applications.

Properties

CAS No.

61680-18-0

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

7-chloro-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C15H11ClN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-7-2-9(16)8-13(12)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

PBOLHGYAUHQYNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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